Carbamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

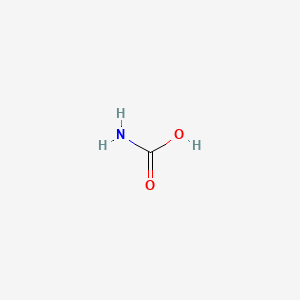

Carbamic acid, also known as carbamate or aminoformic acid, belongs to the class of organic compounds known as organic carbonic acids and derivatives. Organic carbonic acids and derivatives are compounds comprising the organic carbonic acid or a derivative thereof. Carbamic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Carbamic acid has been found in human placenta tissue. Carbamic acid is also a parent compound for other transformation products, including but not limited to, phenylcarbamic acid, chlorphenesin carbamate, and methylcarbamic acid. Outside of the human body, carbamic acid can be found in a number of food items such as wild celery, macadamia nut (m. tetraphylla), boysenberry, and tarragon. This makes carbamic acid a potential biomarker for the consumption of these food products. Carbamic acid is a potentially toxic compound.

Carbamic acid is a one-carbon compound that is ammonia in which one of the hydrogens is replaced by a carboxy group. Although carbamic acid derivatives are common, carbamic acid itself has never been synthesised. It has a role as an Escherichia coli metabolite. It is a one-carbon compound, a carbon oxoacid and an organonitrogen compound. It is a conjugate acid of a carbamate.

Scientific Research Applications

Carbon Dioxide Utilization

Carbamic acid derivatives are used in innovative strategies to utilize carbon dioxide (CO2). For example, carbon dioxide can serve as a temporary protecting group for amines, forming carbamic acid reversibly. This method is employed in selective chemical reactions, such as Michael additions and acylations, where amine functionality needs protection to achieve desired selectivity under mild conditions (Peeters, Ameloot, & Vos, 2013).

Synthesis of Amine Derivatives

Carbamic acid esters are utilized as ammonia equivalents in the palladium-catalyzed amination of aryl halides, facilitating the synthesis of anilines with sensitive functional groups. This approach provides a pathway to produce diverse amine derivatives efficiently (Mullick et al., 2010).

Environmental Monitoring

In environmental science, carbamic acid derivatives, specifically carbamate pesticides, are monitored using carbon-based (bio)sensors due to their potential toxicity. The development of these sensors is crucial for the rapid and reliable detection of carbamate levels in environmental, food, and biological matrices, ensuring safety and compliance with regulatory standards (Oliveira et al., 2020).

Pesticide Sorption and Degradation

The interaction between carbamic acid derivatives and organic sorbents like humic acid and biochar is studied to understand the behavior of pesticides in soil environments. These studies are critical for assessing the environmental impact of carbamate pesticides and developing strategies for their degradation or removal from soils (Ćwieląg-Piasecka et al., 2018).

Microbial Self-Healing Concrete

In the field of construction materials, carbamic acid plays a role in microbial induced carbonate precipitation, a process used in self-healing concrete. Understanding the reaction mechanisms of carbamic acid in this context is vital for improving the healing abilities of such materials in practical engineering applications (Zhu et al., 2022).

properties

CAS RN |

463-77-4 |

|---|---|

Product Name |

Carbamic acid |

Molecular Formula |

NH2COOH CH3NO2 |

Molecular Weight |

61.04 g/mol |

IUPAC Name |

carbamic acid |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |

InChI Key |

KXDHJXZQYSOELW-UHFFFAOYSA-N |

SMILES |

C(=O)(N)O |

Canonical SMILES |

C(=O)(N)O |

Other CAS RN |

463-77-4 |

physical_description |

Solid |

Related CAS |

1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |

synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

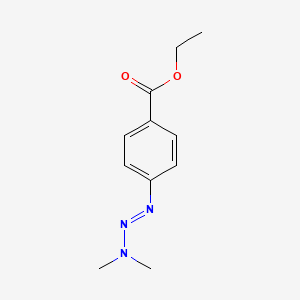

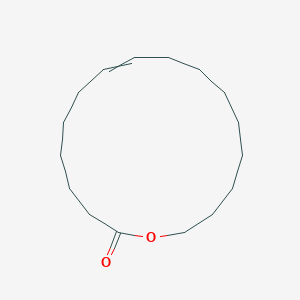

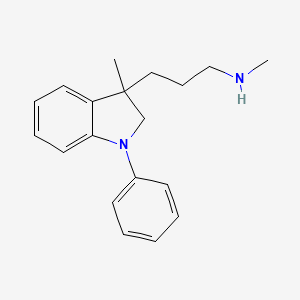

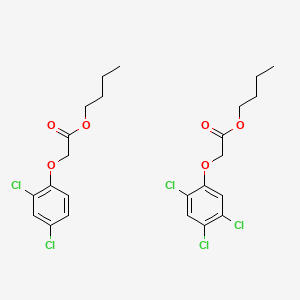

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)

![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)